Lonafarnib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Progeria Treatment

Lonafarnib has shown particular promise in treating Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal childhood disease characterized by accelerated aging. Studies have demonstrated that Lonafarnib can improve some aspects of the disease, including:

- Increased bone mineral density ()

- Improved cardiovascular health ()

- Extended lifespan in patients with HGPS ()

The Progeria Research Foundation is actively involved in facilitating further research on Lonafarnib's effects on HGPS. They even offer the drug to researchers for pre-clinical studies to explore its potential benefits further ().

Combination Therapy Studies

Since Lonafarnib shows positive effects in HGPS, researchers are exploring its potential in combination with other medications. This approach aims to potentially improve treatment efficacy. The Progeria Research Foundation highlights the importance of such studies for developing future treatment strategies for HGPS ().

Research on Other Diseases

Lonafarnib's mechanism of action is also being investigated for its potential application in treating other diseases. These include cancers driven by specific mutations and laminopathies, a group of diseases affecting the structure of the cell nucleus ().

Lonafarnib, an orally bioavailable compound, is primarily recognized for its role as a farnesyltransferase inhibitor. It is marketed under the brand name Zokinvy and is specifically indicated for the treatment of Hutchinson-Gilford progeria syndrome and certain processing-deficient progeroid laminopathies in patients aged one year and older. By inhibiting farnesyltransferase, lonafarnib prevents the farnesylation of proteins such as progerin, which is implicated in the pathogenesis of progeroid syndromes. The chemical formula for lonafarnib is , with a molar mass of approximately 638.83 g/mol .

FTIs like Lonafarnib work by inhibiting farnesyltransferase enzymes. These enzymes play a crucial role in attaching a farnesyl group (a specific lipid molecule) to various cellular proteins. In HGPS, a genetic mutation leads to the production of a defective protein called progerin. Farnesylation is essential for progerin to localize to the cell nucleus, where it disrupts normal cellular processes and contributes to the rapid aging symptoms [, ]. Lonafarnib binds to the farnesyltransferase enzyme, preventing it from attaching the farnesyl group to progerin. This reduces the accumulation of progerin in the nucleus, thereby improving symptoms and slowing disease progression in HGPS patients [].

The primary mechanism of action for lonafarnib involves its competitive inhibition of farnesyltransferase, an enzyme that catalyzes the transfer of a 15-carbon isoprenoid group to target proteins. This inhibition disrupts the post-translational modification necessary for the proper localization and function of several proteins, including oncogenic Ras and progerin. The half-maximal inhibitory concentration of lonafarnib against farnesyltransferase is approximately 1.9 nM, indicating its high potency .

Lonafarnib's biological activity centers on its ability to inhibit the farnesylation process, which is crucial for the functionality of various cellular proteins. In preclinical studies, treatment with lonafarnib has been shown to restore normal nuclear architecture in progerin-expressing cells and significantly reduce nuclear blebbing in human fibroblasts derived from patients with Hutchinson-Gilford progeria syndrome . Additionally, it has demonstrated potential anti-cancer effects by indirectly inhibiting Ras activity through its action on farnesyltransferase .

The synthesis of lonafarnib involves several steps, typically starting from simple organic precursors. The synthetic route includes the formation of key intermediates through standard organic reactions such as alkylation and amination. The detailed synthetic pathway has not been extensively published in open literature but generally follows established methodologies for synthesizing farnesyltransferase inhibitors .

Lonafarnib is primarily used in clinical settings to treat Hutchinson-Gilford progeria syndrome, where it has been shown to extend survival by an average of 2.5 years in treated patients . Additionally, ongoing studies are exploring its efficacy as a treatment for hepatitis D virus infection when used in combination with other antiviral agents such as ritonavir . Its potential applications also include investigational uses in various cancers and other laminopathies.

Lonafarnib exhibits significant interactions with various cytochrome P450 enzymes, particularly CYP3A4/5, which plays a crucial role in its metabolism. Co-administration with strong or moderate CYP3A inhibitors can lead to increased plasma levels of lonafarnib, raising concerns about potential adverse reactions. Conversely, co-administration with CYP3A inducers may reduce its efficacy by decreasing plasma concentrations . Regular monitoring of liver enzymes and renal function is recommended during treatment due to the risk of hepatotoxicity and nephrotoxicity observed in animal studies .

Lonafarnib belongs to a class of compounds known as farnesyltransferase inhibitors. Other notable compounds within this category include:

- Tipifarnib: Another farnesyltransferase inhibitor used primarily in cancer treatment.

- Zileuton: Although primarily a leukotriene synthesis inhibitor, it shares some pathways related to protein prenylation.

- Rasagiline: Primarily used in Parkinson's disease treatment; it acts through different mechanisms but shares some biological pathways.

Comparison TableCompound Primary Use Mechanism of Action Unique Features Lonafarnib Hutchinson-Gilford progeria Inhibits farnesyltransferase First approved drug for progeroid syndromes Tipifarnib Cancer (various types) Inhibits farnesyltransferase Focused on oncogenic Ras pathways Zileuton Asthma management Inhibits leukotriene synthesis Different target but similar signaling pathways Rasagiline Parkinson's disease MAO-B inhibitor Works through neuroprotective mechanisms

| Compound | Primary Use | Mechanism of Action | Unique Features |

|---|---|---|---|

| Lonafarnib | Hutchinson-Gilford progeria | Inhibits farnesyltransferase | First approved drug for progeroid syndromes |

| Tipifarnib | Cancer (various types) | Inhibits farnesyltransferase | Focused on oncogenic Ras pathways |

| Zileuton | Asthma management | Inhibits leukotriene synthesis | Different target but similar signaling pathways |

| Rasagiline | Parkinson's disease | MAO-B inhibitor | Works through neuroprotective mechanisms |

Lonafarnib's uniqueness lies in its specific approval for rare genetic disorders like Hutchinson-Gilford progeria syndrome, distinguishing it from other inhibitors that primarily target cancerous conditions or different biological pathways .

Molecular Formula and Weight

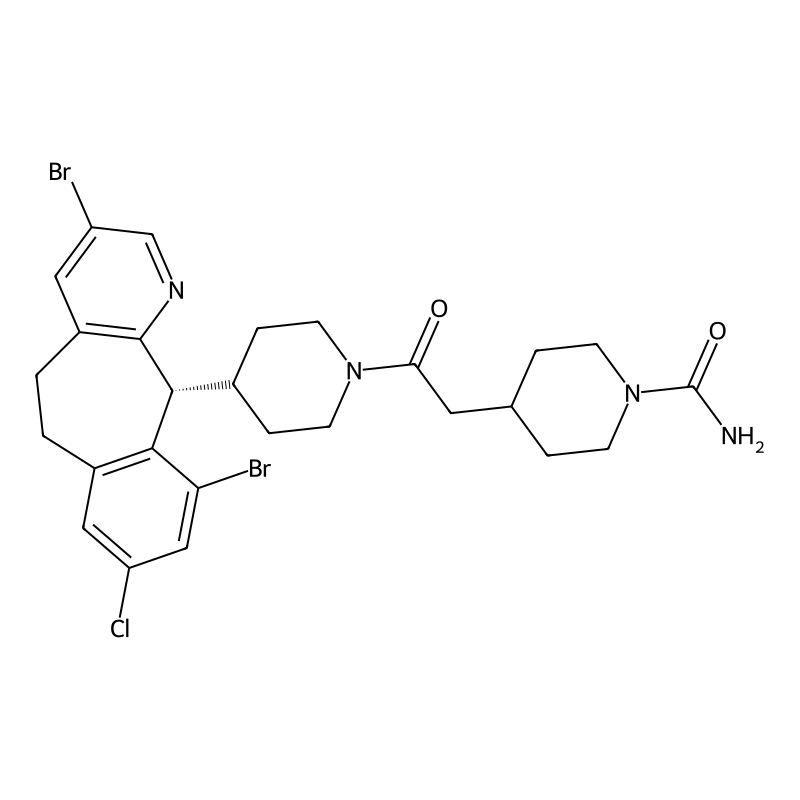

Lonafarnib possesses the molecular formula C27H31Br2ClN4O2, establishing it as a complex heterocyclic compound with significant halogen substitution [3] [4]. The molecular weight is consistently reported as 638.82 to 638.83 grams per mole, with the monoisotopic mass calculated at 636.050228 daltons [3] [4] [5]. The elemental composition reflects the structural complexity, comprising 50.76% carbon, 4.89% hydrogen, 25.02% bromine, 5.55% chlorine, 8.77% nitrogen, and 5.01% oxygen by mass [6].

Structural Characterization

Two-Dimensional Structure Analysis

The two-dimensional structure of lonafarnib reveals a tricyclic core system incorporating a benzo [1] [2]cyclohepta[1,2-b]pyridine framework [3] [2]. The molecule features a characteristic arrangement where two bromine atoms occupy positions 3 and 10, while a chlorine atom resides at position 8 of the tricyclic system [3] [4]. The structural connectivity includes two piperidine rings linked through an amide carbonyl bridge, with one piperidine bearing a terminal carboxamide group [3] [2].

The SMILES notation C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N provides a systematic representation of the atomic connectivity [3] [2]. The InChI key DHMTURDWPRKSOA-RUZDIDTESA-N serves as a unique identifier for computational databases [3] [4].

Three-Dimensional Conformational Properties

Molecular dynamics simulations have revealed that lonafarnib exhibits conformational flexibility, particularly in the piperidine rings and the connecting alkyl chain [7] [8]. The tricyclic core maintains relative rigidity due to its aromatic character and cycloheptane ring fusion [7]. Computational studies indicate that the compound adopts multiple low-energy conformations, with the bioactive conformation showing an RMSD of approximately 2 Å when compared to crystal structure data [8].

The three-dimensional arrangement allows for optimal binding interactions with the farnesyltransferase active site, where the molecule occupies a groove similar to the natural farnesyl pyrophosphate substrate [8] [9]. The conformational analysis reveals that the compound maintains structural integrity across different environmental conditions while retaining flexibility in key binding regions [7].

Stereochemistry and Chirality

Lonafarnib contains one defined stereocenter at the 11-position of the tricyclic system, exhibiting R-configuration [3] [4]. This stereochemical assignment is critical for biological activity, as the R-enantiomer demonstrates superior binding affinity to farnesyltransferase compared to alternative configurations [1]. The optical rotation [α]D25 = +49.1° (c = 0.21 in methanol) confirms the dextrorotatory nature of the compound [10].

The chiral center significantly influences the molecular recognition properties and binding specificity, contributing to the compound's selectivity for farnesyltransferase over related enzymes [1] [11]. Stereochemical studies have demonstrated that this chirality is essential for the precise fit within the enzyme active site [8].

Physical Properties

Melting and Boiling Points

Lonafarnib exhibits distinct thermal properties that reflect its molecular structure and intermolecular interactions. The melting point varies depending on the hydration state: the monohydrate form melts at 214.5-215.9°C, while the anhydrous form demonstrates a melting point of 222-223°C [12] [10]. These values indicate strong intermolecular forces consistent with the presence of multiple hydrogen bonding sites and halogen interactions.

The boiling point is predicted to be 710.4±70.0°C at standard atmospheric pressure, though this represents a theoretical value given the compound's thermal instability at elevated temperatures [12] [10]. The flash point occurs at 383.5°C, indicating relatively low volatility and thermal stability under normal storage conditions [12].

Solubility Parameters in Various Solvents

Lonafarnib demonstrates variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature. In dimethyl sulfoxide, the compound achieves a solubility of 25 mg/mL when incubated at 25°C with periodic vortexing for 30 minutes to 2.5 hours [13]. This relatively high solubility in DMSO facilitates biological testing and formulation development.

Aqueous solubility remains limited, with water solubility reported as less than 1 mg/mL [14] [15]. This poor aqueous solubility represents a significant formulation challenge and necessitates specialized delivery systems for therapeutic applications [14]. In organic solvents, lonafarnib shows slight solubility in methanol and chloroform, properties that enable analytical characterization and purification procedures [10].

Density and Other Physical Constants

The density of lonafarnib is determined to be 1.536 g/cm³, indicating a relatively high molecular packing efficiency [14] [12]. This density value reflects the presence of heavy halogen atoms (bromine and chlorine) within the molecular structure [6]. The compound exists as a white to beige powder under standard conditions, with storage recommended at -20°C to maintain stability [16] [2].

Additional physical constants include a predicted pKa value of 15.76±0.40, indicating weak basicity associated with the nitrogen atoms in the structure [10]. The partition coefficient data supports the compound's lipophilic character, consistent with its membrane permeability properties [14].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for lonafarnib, though specific spectral data from the literature sources are limited. The molecular structure suggests characteristic chemical shifts for the aromatic protons in the tricyclic system, particularly those adjacent to the halogen substituents. The piperidine ring protons would be expected to appear in the aliphatic region, with coupling patterns reflecting the chair conformation of these six-membered rings.

The carbon-13 NMR spectrum would display signals corresponding to the various carbon environments, including aromatic carbons, aliphatic carbons, and the carbonyl carbons of the amide groups. The presence of multiple heteroatoms and halogen substituents would influence the chemical shifts and provide fingerprint characteristics for structural confirmation [17].

Infrared Absorption Patterns

Infrared spectroscopy of lonafarnib would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The carboxamide groups would exhibit characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, along with C=O stretching around 1650-1680 cm⁻¹ [18]. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while C-H stretching of both aromatic and aliphatic protons would contribute to absorptions in the 2800-3100 cm⁻¹ range.

The presence of halogen substituents would influence the fingerprint region below 1500 cm⁻¹, with C-Br and C-Cl stretching vibrations providing additional structural confirmation. The tricyclic aromatic system would contribute to characteristic out-of-plane bending vibrations in the 700-900 cm⁻¹ region [18].

Ultraviolet-Visible Spectroscopy Profile

The ultraviolet-visible absorption spectrum of lonafarnib reflects the extended conjugation present in the tricyclic aromatic system. The benzo [1] [2]cyclohepta[1,2-b]pyridine core provides chromophoric characteristics with absorption bands in the UV region. The halogen substituents, particularly the bromine atoms, would contribute to bathochromic shifts and increased absorption intensity through heavy atom effects.

The compound would be expected to show absorption maxima in the 250-350 nm region, characteristic of substituted aromatic heterocycles [19] [20]. The specific absorption profile would depend on the solvent system used, with polar solvents potentially causing shifts in the absorption bands due to solvatochromic effects [19].

Structure-Activity Relationship Analysis

The structure-activity relationship of lonafarnib reveals critical molecular features essential for farnesyltransferase inhibitory activity. The tricyclic core system provides the primary scaffold for binding interactions, with the halogen substituents playing crucial roles in affinity and selectivity [11] [21]. Molecular docking studies demonstrate that lonafarnib occupies the farnesyl pyrophosphate binding site through multiple interaction modes [7] [8].

Key binding interactions include hydrogen bonding with amino acid residues Cys754 and Tyr800, with bond lengths of 2.2 Å and 2.0 Å respectively [8] [9]. The compound also forms π-alkyl interactions with Arg702, His748, and Trp803, contributing to binding stability [8]. Van der Waals interactions with multiple residues including Tyr200, Trp602, and Arg791 provide additional binding energy [8].

Structure-activity relationship studies have identified the terminal carboxamide group as essential for activity, with modifications to this moiety significantly affecting potency [11]. The stereochemistry at the 11-position is critical, as the R-configuration provides optimal binding geometry within the enzyme active site [11]. The piperidine rings contribute to binding specificity and appear to influence selectivity over related enzymes [11].

Pharmacophore analysis has identified key features including hydrogen bond donor capability, hydrophobic regions, and aromatic ring systems as essential for biological activity [21] [8]. The spatial arrangement of these features corresponds precisely to the binding requirements of the farnesyltransferase active site, explaining the compound's high selectivity and potency [21] [8].

The synthetic approach to lonafarnib employs a convergent strategy that combines tricycle construction with subsequent functionalization. The key synthetic methodology begins with the preparation of halogenated benzocycloheptapyridine intermediates through a series of electrophilic aromatic substitution reactions, followed by coupling with piperidine-containing side chains [3] [5].

Bromination of Benzocycloheptapyridine

The bromination strategy represents a critical step in lonafarnib synthesis, involving the regioselective introduction of bromine atoms at specific positions of the benzocycloheptapyridine ring system. The process begins with the bromination of chloroanthranilic acid using bromine in acetic acid at controlled temperatures of 15-20°C [3]. This reaction conditions ensure high regioselectivity, with the bromination occurring preferentially at the C-10 position of the tricyclic system [4] [6].

The bromination reaction employs powdered silver nitrate in methanol, followed by the addition of excess bromine, which effects bromoetherification of the substrate [7]. The reaction mechanism proceeds through electrophilic aromatic substitution, where the electron-rich benzocycloheptapyridine system serves as the nucleophile. The regioselectivity is governed by the electronic properties of the existing substituents, with the chlorine atom directing the incoming bromine to the meta position relative to its own location [4].

Optimization studies have demonstrated that the bromination reaction achieves high yields when performed under strictly controlled conditions. Temperature control is particularly critical, as elevated temperatures can lead to over-bromination or undesired rearrangement products [3]. The use of acetic acid as solvent provides the optimal balance of reactivity and selectivity, allowing for clean bromination without competing side reactions [7].

Nitration and Reduction Processes

The nitration step in lonafarnib synthesis involves the treatment of des-bromo intermediate 176b with a mixture of sodium nitrate and sulfuric acid, resulting in a mixture of regioisomeric nitration products in a 7:3 ratio, with the major product being the C-9 nitroarene (178-maj) [3]. This regioselective nitration is crucial for establishing the correct substitution pattern required for the final product [8].

The subsequent reduction process employs a specialized protocol designed specifically for these substrates, utilizing catalytic iodide in acid followed by workup with aqueous phosphoric acid [3]. This reduction serves a dual purpose: removing the ketone functionality while simultaneously reducing the nitro groups to produce the corresponding anilines [9]. The reduction conditions were optimized to achieve maximum efficiency while minimizing side product formation [3].

Alternative reduction methodologies have been explored, including iron-catalyzed reduction using iron filings and calcium chloride in refluxing aqueous ethanol, which provides the intermediate amine in 44% yield over two steps [10]. The choice of reduction conditions depends on the specific substrate requirements and the desired level of chemoselectivity [9].

Diazotization and Coupling Reactions

The diazotization reaction represents a key transformation in the synthetic sequence, involving the conversion of aniline intermediates to diazonium salts using sodium nitrite and hydrochloric acid under carefully controlled conditions [3]. The reaction is typically performed at 0-5°C to ensure stability of the diazonium intermediate [11] [12].

Following diazotization, the diazonium salt undergoes coupling reactions that result in substitution exclusively at the C-8 position, regardless of the aniline regiochemistry [3]. This remarkable selectivity is attributed to the electronic and steric environment created by the existing substituents on the benzocycloheptapyridine framework [13] [14].

The coupling process is facilitated through treatment with hypophosphorous acid, which effects the reduction of the diazonium salt to provide the desired trihalobenzocycloheptapyridine intermediate [3]. This methodology represents a high-yielding transformation that reliably delivers the key intermediate with the correct halogen substitution pattern [11].

Enantiomeric Resolution Methods

The synthesis of lonafarnib requires the preparation of enantiopure material due to the presence of stereogenic centers in the molecule. Two primary approaches have been developed for enantiomeric resolution: chiral high-performance liquid chromatography separation and enzymatic resolution using specialized lipases [15] [16].

Chiral HPLC Separation

Chiral high-performance liquid chromatography represents the most widely employed method for the separation of lonafarnib enantiomers and key intermediates [10] [17]. The separation is achieved using a ChiralPak AD column (5 cm × 50 cm) with a mobile phase consisting of 20% isopropanol in hexane supplemented with 0.2% diethylamine [10] [18].

The chromatographic separation exploits the atropisomeric nature of the benzocycloheptapyridine intermediates, which exist as conformational enantiomers due to restricted rotation about the exocyclic double bond [6] [16]. The chiral stationary phase provides differential binding interactions with the two enantiomers, enabling baseline separation with high resolution [19] [20].

Optimization of the separation conditions has focused on mobile phase composition, flow rate, and temperature control to maximize resolution while minimizing analysis time [19]. The addition of diethylamine to the mobile phase serves to suppress peak tailing and improve peak symmetry, particularly for basic compounds [10]. The separated enantiomers can be collected with high purity (>99% enantiomeric excess) using preparative-scale chromatography [17].

Enzymatic Resolution with Toyobo LIP-300

Enzymatic kinetic resolution using Toyobo LIP-300 lipase represents an elegant biocatalytic approach to obtaining enantiopure lonafarnib intermediates [15] [16]. The resolution process involves the selective acylation of one enantiomer of the racemic piperidine intermediate using trifluoroethyl isobutyrate as the acylating agent [15] [21].

The enzymatic acylation reaction was optimized with respect to acylating agent selection, solvent choice, and moisture content [16]. The use of Toyobo LIP-300 lipase with trifluoroethyl isobutyrate results in the preferential isobutyrylation of the (+)-enantiomer, which can be easily separated from the unreacted (-)-enantiomer [15] [16].

The hydrolysis of the isobutyramide product yields the desired (+)-enantiomer in high enantiomeric excess (>95%) [16] [21]. Importantly, the (-)-enantiomer recovered from the resolution step can be racemized and resubmitted to enzymatic acylation, thereby increasing material throughput and overall process efficiency [15]. This recycling approach significantly improves the atom economy of the resolution process [22].

Chemical Modifications and Derivative Synthesis

The development of lonafarnib derivatives has focused on structure-activity relationship studies aimed at improving potency, selectivity, and pharmacokinetic properties [23]. Chemical modifications have been explored at multiple positions of the benzocycloheptapyridine core, as well as in the piperidine side chains [5] [24].

Halogen substitution patterns have been systematically investigated, with studies demonstrating that the incorporation of bromine atoms at the 7- or 10-position of the 3-bromo-8-chlorotricyclic ring system provides compounds with superior potency and selectivity in farnesyl protein transferase inhibition [4] [5]. The positioning of halogen substituents significantly influences both the binding affinity and the selectivity profile against related enzymes [6] [25].

Side chain modifications have included variations in the piperidine substituents and the linking acetyl group [24]. The incorporation of pyridinylacetyl N-oxide moieties has been shown to result in pharmacokinetically stable inhibitors with improved oral bioavailability [5]. Similarly, 4-N-carboxamidopiperidinylacetyl groups provide enhanced stability and efficacy in animal models [24].

Scale-up and Process Chemistry

The translation of lonafarnib synthesis from laboratory scale to manufacturing scale requires careful consideration of process safety, environmental impact, and economic viability [26] [27]. Scale-up optimization has focused on improving reaction yields, reducing solvent usage, and minimizing waste generation [28].

Critical parameters for scale-up include temperature control during bromination reactions, efficient mixing during heterogeneous reductions, and precise pH control during diazotization steps [26] [29]. The use of continuous flow reactors has been explored for certain transformations to improve heat and mass transfer characteristics [27].

Process development has also addressed the handling of hazardous reagents, particularly in the diazotization and reduction steps [27]. Alternative methodologies have been developed to replace explosive azide intermediates with safer protecting group strategies [28]. The implementation of in-process monitoring and control systems ensures consistent product quality during large-scale production [26].

Green Chemistry Approaches to Synthesis

Recent developments in lonafarnib synthesis have incorporated green chemistry principles to reduce environmental impact and improve sustainability [27] [30]. These approaches include the use of renewable solvents, catalytic processes, and atom-economical transformations [27].

Biocatalytic methods, particularly the enzymatic resolution using Toyobo LIP-300, represent a significant advancement in green synthesis methodology [15] [27]. The enzymatic approach operates under mild conditions, uses environmentally benign solvents, and provides high selectivity without the need for heavy metal catalysts [16] [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Zokinvy is indicated for the treatment of patients 12 months of age and older with a genetically confirmed diagnosis of Hutchinson-Gilford progeria syndrome or a processing-deficient progeroid laminopathy associated with either a heterozygous LMNA mutation with progerin-like protein accumulation or a homozygous or compound heterozygous ZMPSTE24 mutation.

Hepatitis D virus infection

Treatment of Hutchinson-Gilford Progeria Syndrome, Treatment of progeroid laminopathies

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Transferases (EC2)

Alkyl/Aryl transferases [EC:2.5.1.-]

FNT [HSA:2339 2342] [KO:K05955 K05954]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Up to 240 hours following oral administration of 104 mg [14C]-lonafarnib in fasted healthy subjects, approximately 62% and <1% of the initial radiolabeled dose was recovered in feces and urine, respectively. The two most prevalent metabolites were the active HM21 and HM17, which account for 14% and 15% of plasma radioactivity.

In healthy patients administered either 75 or 100 mg lonafarnib twice daily, the steady-state apparent volumes of distribution were 97.4 L and 87.8 L, respectively.

Metabolism Metabolites

Wikipedia

Ramoplanin

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Ullrich NJ, Kieran MW, Miller DT, Gordon LB, Cho YJ, Silvera VM, Giobbie-Hurder A, Neuberg D, Kleinman ME. Neurologic features of Hutchinson-Gilford progeria syndrome after lonafarnib treatment. Neurology. 2013 Jul 30;81(5):427-30. doi: 10.1212/WNL.0b013e31829d85c0. Epub 2013 Jun 28. PubMed PMID: 23897869; PubMed Central PMCID: PMC3776537.

3: Yust-Katz S, Liu D, Yuan Y, Liu V, Kang S, Groves M, Puduvalli V, Levin V, Conrad C, Colman H, Hsu S, Yung WK, Gilbert MR. Phase 1/1b study of lonafarnib and temozolomide in patients with recurrent or temozolomide refractory glioblastoma. Cancer. 2013 Aug 1;119(15):2747-53. doi: 10.1002/cncr.28031. Epub 2013 Apr 30. PubMed PMID: 23633392; PubMed Central PMCID: PMC4001735.

4: Milojkovic Kerklaan B, Diéras V, Le Tourneau C, Mergui-Roelvink M, Huitema AD, Rosing H, Beijnen JH, Marreaud S, Govaerts AS, Piccart-Gebhart MJ, Schellens JH, Awada A. Phase I study of lonafarnib (SCH66336) in combination with trastuzumab plus paclitaxel in Her2/neu overexpressing breast cancer: EORTC study 16023. Cancer Chemother Pharmacol. 2013 Jan;71(1):53-62. doi: 10.1007/s00280-012-1972-1. Epub 2012 Sep 29. Erratum in: Cancer Chemother Pharmacol. 2013 Feb;71(2):553. Kerklaan, Bojana Milojkovic [corrected to Milojkovic Kerklaan, Bojana]. PubMed PMID: 23053259.

5: Wong NS, Morse MA. Lonafarnib for cancer and progeria. Expert Opin Investig Drugs. 2012 Jul;21(7):1043-55. doi: 10.1517/13543784.2012.688950. Epub 2012 May 24. Review. PubMed PMID: 22620979.

6: Meier W, du Bois A, Rau J, Gropp-Meier M, Baumann K, Huober J, Wollschlaeger K, Kreienberg R, Canzler U, Schmalfeldt B, Wimberger P, Richter B, Schröder W, Belau A, Stähle A, Burges A, Sehouli J. Randomized phase II trial of carboplatin and paclitaxel with or without lonafarnib in first-line treatment of epithelial ovarian cancer stage IIB-IV. Gynecol Oncol. 2012 Aug;126(2):236-40. doi: 10.1016/j.ygyno.2012.04.050. Epub 2012 May 4. PubMed PMID: 22564713.

7: Wong NS, Meadows KL, Rosen LS, Adjei AA, Kaufmann SH, Morse MA, Petros WP, Zhu Y, Statkevich P, Cutler DL, Meyers ML, Hurwitz HI. A phase I multicenter study of continuous oral administration of lonafarnib (SCH 66336) and intravenous gemcitabine in patients with advanced cancer. Cancer Invest. 2011 Nov;29(9):617-25. doi: 10.3109/07357907.2011.621912. PubMed PMID: 22011284; PubMed Central PMCID: PMC4101887.

8: Marcuzzi A, De Leo L, Decorti G, Crovella S, Tommasini A, Pontillo A. The farnesyltransferase inhibitors tipifarnib and lonafarnib inhibit cytokines secretion in a cellular model of mevalonate kinase deficiency. Pediatr Res. 2011 Jul;70(1):78-82. doi: 10.1038/pr.2011.303. PubMed PMID: 21430599.

9: Kauh J, Chanel-Vos C, Escuin D, Fanucchi MP, Harvey RD, Saba N, Shin DM, Gal A, Pan L, Kutner M, Ramalingam SS, Bender L, Marcus A, Giannakakou P, Khuri FR. Farnesyl transferase expression determines clinical response to the docetaxel-lonafarnib combination in patients with advanced malignancies. Cancer. 2011 Sep 1;117(17):4049-59. doi: 10.1002/cncr.26004. Epub 2011 Mar 1. PubMed PMID: 21365629; PubMed Central PMCID: PMC3131496.

10: Chaponis D, Barnes JW, Dellagatta JL, Kesari S, Fast E, Sauvageot C, Panagrahy D, Greene ER, Ramakrishna N, Wen PY, Kung AL, Stiles C, Kieran MW. Lonafarnib (SCH66336) improves the activity of temozolomide and radiation for orthotopic malignant gliomas. J Neurooncol. 2011 Aug;104(1):179-89. doi: 10.1007/s11060-010-0502-4. Epub 2011 Jan 19. PubMed PMID: 21246394.

11: Castaneda C, Meadows KL, Truax R, Morse MA, Kaufmann SH, Petros WP, Zhu Y, Statkevich P, Cutler DL, Hurwitz HI. Phase I and pharmacokinetic study of lonafarnib, SCH 66336, using a 2-week on, 2-week off schedule in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2011 Feb;67(2):455-63. doi: 10.1007/s00280-010-1488-5. Epub 2010 Oct 24. PubMed PMID: 20972873.

12: Niessner H, Beck D, Sinnberg T, Lasithiotakis K, Maczey E, Gogel J, Venturelli S, Berger A, Mauthe M, Toulany M, Flaherty K, Schaller M, Schadendorf D, Proikas-Cezanne T, Schittek B, Garbe C, Kulms D, Meier F. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells. J Invest Dermatol. 2011 Feb;131(2):468-79. doi: 10.1038/jid.2010.297. Epub 2010 Oct 14. PubMed PMID: 20944654.

13: Liu G, Taylor SA, Marrinan CH, Hsieh Y, Bishop WR, Kirschmeier P, Long BJ. Continuous and intermittent dosing of lonafarnib potentiates the therapeutic efficacy of docetaxel on preclinical human prostate cancer models. Int J Cancer. 2009 Dec 1;125(11):2711-20. doi: 10.1002/ijc.24644. PubMed PMID: 19530253.

14: Hanrahan EO, Kies MS, Glisson BS, Khuri FR, Feng L, Tran HT, Ginsberg LE, Truong MT, Hong WK, Kim ES. A phase II study of Lonafarnib (SCH66336) in patients with chemorefractory, advanced squamous cell carcinoma of the head and neck. Am J Clin Oncol. 2009 Jun;32(3):274-9. doi: 10.1097/COC.0b013e318187dd57. PubMed PMID: 19433965.

15: Ravoet C, Mineur P, Robin V, Debusscher L, Bosly A, André M, El Housni H, Soree A, Bron D, Martiat P. Farnesyl transferase inhibitor (lonafarnib) in patients with myelodysplastic syndrome or secondary acute myeloid leukaemia: a phase II study. Ann Hematol. 2008 Nov;87(11):881-5. doi: 10.1007/s00277-008-0536-2. Epub 2008 Jul 19. PubMed PMID: 18641985.

16: Feldman EJ, Cortes J, DeAngelo DJ, Holyoake T, Simonsson B, O'Brien SG, Reiffers J, Turner AR, Roboz GJ, Lipton JH, Maloisel F, Colombat P, Martinelli G, Nielsen JL, Petersdorf S, Guilhot F, Barker J, Kirschmeier P, Frank E, Statkevich P, Zhu Y, Loechner S, List A. On the use of lonafarnib in myelodysplastic syndrome and chronic myelomonocytic leukemia. Leukemia. 2008 Sep;22(9):1707-11. doi: 10.1038/leu.2008.156. Epub 2008 Jun 12. PubMed PMID: 18548095.

17: Oh SH, Jin Q, Kim ES, Khuri FR, Lee HY. Insulin-like growth factor-I receptor signaling pathway induces resistance to the apoptotic activities of SCH66336 (lonafarnib) through Akt/mammalian target of rapamycin-mediated increases in survivin expression. Clin Cancer Res. 2008 Mar 1;14(5):1581-9. doi: 10.1158/1078-0432.CCR-07-0952. PubMed PMID: 18316583.

18: Taylor SA, Marrinan CH, Liu G, Nale L, Bishop WR, Kirschmeier P, Liu M, Long BJ. Combining the farnesyltransferase inhibitor lonafarnib with paclitaxel results in enhanced growth inhibitory effects on human ovarian cancer models in vitro and in vivo. Gynecol Oncol. 2008 Apr;109(1):97-106. doi: 10.1016/j.ygyno.2007.12.013. Epub 2008 Jan 31. PubMed PMID: 18237771.

19: Chow LQ, Eckhardt SG, O'Bryant CL, Schultz MK, Morrow M, Grolnic S, Basche M, Gore L. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2008 Sep;62(4):631-46. Epub 2007 Dec 6. PubMed PMID: 18058098; PubMed Central PMCID: PMC2813768.

20: Zhu Y, Statkevich P, Cutler DL. Effect of food on the pharmacokinetics of lonafarnib (SCH 66336) following single and multiple doses. Int J Clin Pharmacol Ther. 2007 Oct;45(10):539-47. PubMed PMID: 17966839.